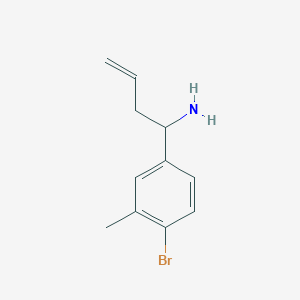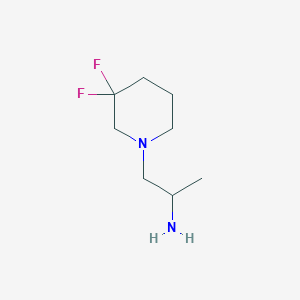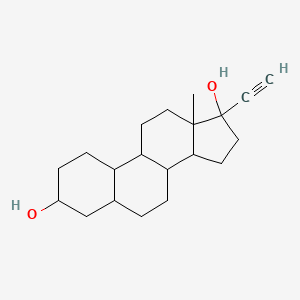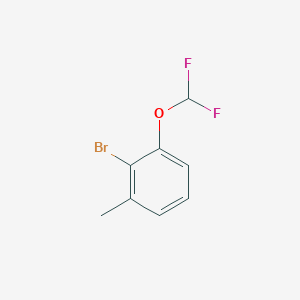![molecular formula C14H15ClN2O B12076655 4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond. The compound is characterized by the presence of an aminomethyl group and a carboxamide group on the biphenyl structure, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where the carboxamide group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions, where the aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxamide group can yield primary amines .
Aplicaciones Científicas De Investigación
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The carboxamide group can form hydrogen bonds with target proteins, stabilizing their structure and function .
Comparación Con Compuestos Similares
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
4’-(Aminomethyl)-[1,1’-biphenyl]-4-ol hydrochloride: This compound has a hydroxyl group instead of a carboxamide group, which affects its chemical reactivity and biological activity.
4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile hydrochloride:
The uniqueness of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
3-[4-(aminomethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H |
Clave InChI |
OUYUROIOQIXQLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)


![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)

![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

